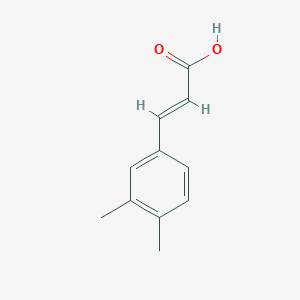

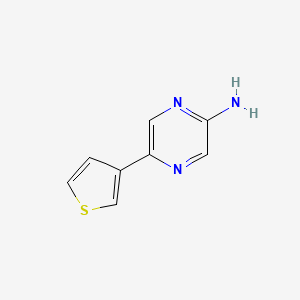

5-(Thiophen-3-yl)pyrazin-2-amine

Vue d'ensemble

Description

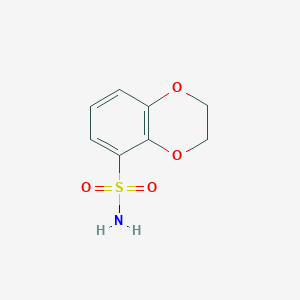

“5-(Thiophen-3-yl)pyrazin-2-amine” is a chemical compound . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazin-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of “5-(Thiophen-3-yl)pyrazin-2-amine” involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure of “5-(Thiophen-3-yl)pyrazin-2-amine” and its derivatives were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis

The chemical reaction of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with 75% yield .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Thiophen-3-yl)pyrazin-2-amine” and its derivatives were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Applications De Recherche Scientifique

Synthesis and Electronic Properties

A study by Ahmad et al. (2021) focuses on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through Suzuki cross-coupling reactions. The research highlights the facile synthesis and explores the electronic and nonlinear optical properties through DFT calculations, considering various reactivity parameters like FMOs, HOMO-LUMO energy gap, and hyperpolarizability. This work demonstrates the potential of these compounds in electronic and optoelectronic applications (Ahmad et al., 2021).

Material Science and Photophysical Properties

Mørkved et al. (2013) reported on thiophen-2-yl and bithienyl substituted pyrazine-2,3-dicarbonitriles as precursors for tetrasubstituted zinc azaphthalocyanines (ZnAzaPcs). These compounds exhibit extended π-electron systems, which are crucial for red-shifted UV-Vis Q-bands, beneficial in photovoltaic cells and photodynamic therapy (Mørkved et al., 2013).

Antioxidant and Anti-inflammatory Applications

Shehab et al. (2018) explored the antioxidant and anti-inflammatory potential of 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives. The study underscores the bioactive potential of thiophene derivatives in developing new therapeutic agents (Shehab et al., 2018).

Cytotoxicity and Antitumor Activity

Wardakhan et al. (2018) focused on the synthesis and cytotoxicity of novel thiophene, pyran, and pyridine derivatives, showcasing their antitumor evaluations against various cancer cell lines. This highlights the compound's potential in cancer research and therapy (Wardakhan et al., 2018).

Antimicrobial Activities

Idrees et al. (2019) reported on the facile synthesis and antimicrobial activities of novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties. The study presents these compounds as promising antimicrobial agents, showcasing their efficacy against various bacterial strains (Idrees et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

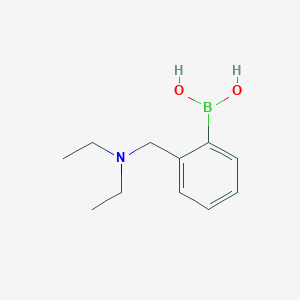

5-thiophen-3-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-4-10-7(3-11-8)6-1-2-12-5-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLIZLWEJGLKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470013 | |

| Record name | 5-(Thiophen-3-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Thiophen-3-yl)pyrazin-2-amine | |

CAS RN |

710323-21-0 | |

| Record name | 5-(Thiophen-3-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-4-[[(Tert-butoxy)carbonyl]amino]-5-[[(tert-butyl)dimethylsilyl]oxy]pentanoic acid methyl ester](/img/structure/B1314459.png)

![(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B1314467.png)